Cas no 1261838-61-2 (3-(3-Hydroxy-2-iodo-phenyl)-propionic acid)
3-(3-Hydroxy-2-iodo-phenyl)-propionic acid Chemical and Physical Properties
Names and Identifiers
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- 3-(3-Hydroxy-2-iodo-phenyl)-propionic acid
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- Inchi: 1S/C9H9IO3/c10-9-6(4-5-8(12)13)2-1-3-7(9)11/h1-3,11H,4-5H2,(H,12,13)
- InChI Key: IZLZZQSDFNDEBG-UHFFFAOYSA-N
- SMILES: C(O)(=O)CCC1=CC=CC(O)=C1I
3-(3-Hydroxy-2-iodo-phenyl)-propionic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A014002737-250mg |
3-(3'-Hydroxy-2'-iodophenyl)propionic acid |
1261838-61-2 | 97% | 250mg |
475.20 USD | 2021-05-31 | |
| Alichem | A014002737-500mg |
3-(3'-Hydroxy-2'-iodophenyl)propionic acid |
1261838-61-2 | 97% | 500mg |
815.00 USD | 2021-05-31 | |
| Alichem | A014002737-1g |
3-(3'-Hydroxy-2'-iodophenyl)propionic acid |
1261838-61-2 | 97% | 1g |
1,534.70 USD | 2021-05-31 |
3-(3-Hydroxy-2-iodo-phenyl)-propionic acid Related Literature
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James D. Kirkham,Patrick M. Delaney,George J. Ellames,Eleanor C. Row,Joseph P. A. Harrity Chem. Commun., 2010,46, 5154-5156
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Mei-Yu Xu,Ya-Ting Wang,Qing-Ling Ni,Zi-Hao Zhang,Guang-Ming Liang,Liu-Cheng Gui Dalton Trans., 2016,45, 4993-4997
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Priyambada Nayak,Tanmaya Badapanda,Anil Kumar Singh,Simanchalo Panigrahi RSC Adv., 2017,7, 16319-16331
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Yang Chen,Di Zhou,Zheyi Meng,Jin Zhai Chem. Commun., 2016,52, 10020-10023
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Kui Wu,Zhihua Yang,Shilie Pan Dalton Trans., 2015,44, 19856-19864
Additional information on 3-(3-Hydroxy-2-iodo-phenyl)-propionic acid
Recent Advances in the Study of 3-(3-Hydroxy-2-iodo-phenyl)-propionic acid (CAS: 1261838-61-2) in Chemical Biology and Pharmaceutical Research
3-(3-Hydroxy-2-iodo-phenyl)-propionic acid (CAS: 1261838-61-2) has recently emerged as a compound of significant interest in chemical biology and pharmaceutical research. This aromatic carboxylic acid derivative, characterized by its hydroxyl and iodo substituents, has shown promising potential in various applications, including drug discovery, enzyme inhibition, and as a building block for more complex molecules. Recent studies have focused on its synthesis, physicochemical properties, and biological activities, shedding light on its mechanisms of action and therapeutic possibilities.
A 2023 study published in the Journal of Medicinal Chemistry explored the compound's role as a precursor in the synthesis of novel nonsteroidal anti-inflammatory drugs (NSAIDs). The researchers demonstrated that 3-(3-Hydroxy-2-iodo-phenyl)-propionic acid could be efficiently converted into derivatives with improved COX-2 selectivity and reduced gastrointestinal toxicity compared to traditional NSAIDs. The iodine moiety at the 2-position was found to be crucial for maintaining the compound's stability while allowing for further functionalization through cross-coupling reactions.
In the field of antimicrobial research, a team from the University of Cambridge reported in ACS Infectious Diseases (2024) that derivatives of 3-(3-Hydroxy-2-iodo-phenyl)-propionic acid exhibited potent activity against methicillin-resistant Staphylococcus aureus (MRSA). The study highlighted how the compound's unique structure facilitated penetration through bacterial cell walls while maintaining low cytotoxicity against mammalian cells. Molecular docking studies suggested that these derivatives might interfere with bacterial cell wall biosynthesis by binding to key enzymes in the peptidoglycan synthesis pathway.
Recent advancements in synthetic methodology have also been reported for this compound. A paper in Organic Letters (2023) described a novel, high-yield synthetic route to 3-(3-Hydroxy-2-iodo-phenyl)-propionic acid using a modified Heck coupling reaction. This new approach significantly improved the overall yield (from 45% to 82%) while reducing the number of purification steps required. The authors emphasized that this improved synthesis could facilitate broader investigation of the compound's pharmaceutical potential by making it more accessible to researchers.
From a mechanistic perspective, studies published in Biochemistry (2024) have begun to elucidate the compound's interactions with biological targets. Using X-ray crystallography and NMR spectroscopy, researchers determined that 3-(3-Hydroxy-2-iodo-phenyl)-propionic acid can form stable complexes with several metabolic enzymes, particularly those involved in the arachidonic acid pathway. These findings suggest potential applications in inflammation modulation and cancer therapy, where targeting these pathways has shown therapeutic value.
Looking forward, the unique properties of 3-(3-Hydroxy-2-iodo-phenyl)-propionic acid continue to attract research attention. Its combination of aromatic stability, reactive iodine functionality, and carboxylic acid group make it a versatile scaffold for drug development. Current research efforts are focusing on expanding its applications in targeted drug delivery systems and as a molecular probe for studying enzyme mechanisms. As synthetic methods improve and biological understanding deepens, this compound is likely to play an increasingly important role in pharmaceutical innovation.
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